2-phenyl-4-(pyridin-3-ylmethylene)oxazol-5(4H)-one
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Overview
Description
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one is a heterocyclic compound that contains both oxazole and pyridine rings. Compounds with such structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one typically involves the condensation of appropriate starting materials under specific conditions. One common method might involve the reaction of 2-phenyl-4-oxazolecarboxaldehyde with 3-pyridylmethylamine in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one would depend on its specific biological activity. Generally, such compounds might interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a biological effect. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-4-(2-pyridylmethylene)oxazole-5(4H)-one
- 2-Phenyl-4-(4-pyridylmethylene)oxazole-5(4H)-one
- 2-Phenyl-4-(3-pyridylmethylene)thiazole-5(4H)-one
Uniqueness
2-Phenyl-4-(3-pyridylmethylene)oxazole-5(4H)-one is unique due to the specific positioning of the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both oxazole and pyridine rings in the same molecule can also lead to unique interactions with biological targets.
Properties
CAS No. |
5086-43-1 |
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Molecular Formula |
C15H10N2O2 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
(4Z)-2-phenyl-4-(pyridin-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C15H10N2O2/c18-15-13(9-11-5-4-8-16-10-11)17-14(19-15)12-6-2-1-3-7-12/h1-10H/b13-9- |
InChI Key |
VLVHAYVBYFGEEF-LCYFTJDESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CN=CC=C3)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CN=CC=C3)C(=O)O2 |
Origin of Product |
United States |
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